-Phenylvinylzinc bromide serves as a precursor for the synthesis of vinylzinc compounds. These vinylzinc compounds are crucial intermediates in the classic Grignard reaction, a workhorse reaction in organic chemistry for forming carbon-carbon bonds between a vinyl group (CH2=CH-) and various other organic fragments [1].
[1] Comprehensive Organic Name Reactions and Reagents ( reagents/9780080467321) by Zerong Wang (Editor)
-Phenylvinylzinc bromide itself can participate directly in various cross-coupling reactions. These reactions involve the creation of a carbon-carbon bond between the vinyl group of the molecule and another carbon atom present in a different molecule. This versatility allows for the synthesis of diverse organic structures with controlled positioning of the vinyl group [2].
[2] Negishi Cross-Coupling: From Laboratory to Industry () by Akira Suzuki (Editor)
[3] 1-Phenylvinylzinc bromide 0.5M tetrahydrofuran () - Sigma-Aldrich
The key features of the 1-phenylvinylzinc bromide molecule are:
1-Phenylvinylzinc bromide is primarily utilized in Negishi cross-coupling reactions, where it acts as a nucleophilic vinylating agent. These reactions involve the coupling of the vinyl group of the organozinc compound with an organic halide (RX) in the presence of a palladium catalyst to form a new carbon-carbon bond.
Here's the balanced chemical equation for a Negishi cross-coupling reaction:
R-X + H2C=C(C6H5)ZnBr + Pd(0) catalyst → R-CH=CH(C6H5) + ZnBrX + Pd(II) species
Other relevant reactions:
In Negishi cross-coupling reactions, the zinc atom in 1-phenylvinylzinc bromide acts as a Lewis acid, activating the vinyl group for nucleophilic attack on the organic halide substrate. The palladium catalyst facilitates the oxidative addition of the organic halide to the palladium, followed by transmetallation with the vinyl group from the organozinc compound. Finally, reductive elimination forms the new carbon-carbon bond and regenerates the palladium catalyst.
1-Phenylvinylzinc bromide is a flammable liquid and should be handled with caution. It is also air and moisture sensitive and can decompose to release volatile zinc hydrides, which are toxic and can irritate the respiratory tract. Additionally, the compound may be harmful upon contact with skin and eyes. []